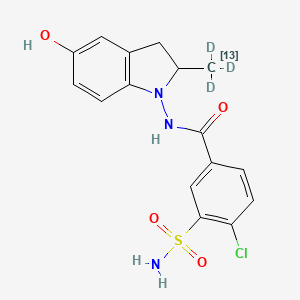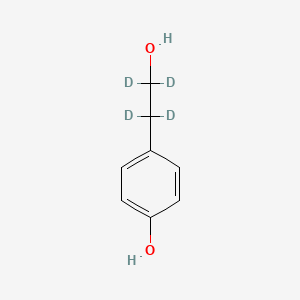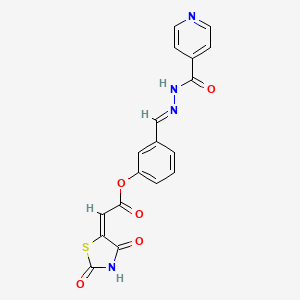
3-Descyano febuxostat-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Descyano febuxostat-d9 is a deuterated derivative of 3-Descyano febuxostat. It is a stable isotope-labeled compound, often used in scientific research for analytical and tracing purposes. The molecular formula of this compound is C15D9H8NO3S, and it has a molecular weight of 300.421 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Descyano febuxostat-d9 involves the incorporation of deuterium atoms into the 3-Descyano febuxostat molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process involves multiple steps of chemical reactions, including deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The production process involves the use of specialized equipment and techniques to handle deuterated compounds. Quality control measures are implemented to verify the isotopic purity and chemical integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Descyano febuxostat-d9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products.
Wissenschaftliche Forschungsanwendungen
3-Descyano febuxostat-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and interactions of febuxostat in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of febuxostat.
Industry: Applied in quality control processes to ensure the consistency and purity of febuxostat products
Wirkmechanismus
The mechanism of action of 3-Descyano febuxostat-d9 is similar to that of febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid by inhibiting the enzyme xanthine oxidase. This inhibition leads to decreased levels of uric acid in the blood, which is beneficial in the treatment of conditions like gout .
Vergleich Mit ähnlichen Verbindungen
3-Descyano febuxostat-d9 can be compared with other similar compounds, such as:
3-Descyano 3-Bromo-febuxostat-d9: A brominated derivative with similar applications in analytical chemistry.
3-Descyano febuxostat: The non-deuterated version of the compound, used in similar research applications.
Febuxostat Acyl-Β-D-Glucuronide: A metabolite of febuxostat used in pharmacokinetic studies.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in various scientific studies.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
300.42 g/mol |
IUPAC-Name |
2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D |
InChI-Schlüssel |
ZDKJCYASUIQELO-KIROAFHOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



